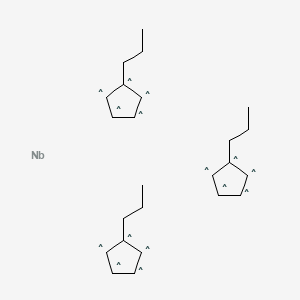
Tris(i-propylcyclopentadienyl)neodymium
Vue d'ensemble
Description
Tris(i-propylcyclopentadienyl)neodymium is a compound with the molecular formula C24H33Nd . It is a purple solid and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of one neodymium atom (Nd) and three i-propylcyclopentadienyl groups (C3H7C5H4)3 . The molecular weight of the compound is 465.77 .Physical And Chemical Properties Analysis
This compound is a purple solid . It’s air and moisture sensitive , indicating that it needs to be stored under specific conditions to prevent degradation. The compound has a molecular weight of 465.77 .Applications De Recherche Scientifique
Adsorption and Recovery of Neodymium
Neodymium, a rare earth element, has important industrial and technological applications. Tris(i-propylcyclopentadienyl)neodymium can be used in the adsorption and recovery of Neodymium (Nd 3+) from aqueous solutions. This process is important due to the increasing demand for rare earth elements in various industries. In one study, two green materials were synthesized using potato peels and applied for the first time to adsorb and recover Neodymium .
Complex Formation with Other Ligands
This compound can form complexes with other ligands, such as cyclohexylisonitrile (C≡NCy). The structure and bonding properties of these complexes have been studied using experimental (XRD, NMR) and theoretical (DFT) analysis . These complexes can have different properties and potential applications depending on the ligands used.
Safety and Hazards
Orientations Futures
Tris(i-propylcyclopentadienyl)neodymium plays a crucial role in the production of neodymium-based magnets, which are widely used in various industries such as electronics, automotive, and renewable energy . The future trends and forecast of the market are influenced by various factors such as technological advancements, market demand, and government regulations .
Mécanisme D'action
Target of Action
Tris(i-propylcyclopentadienyl)neodymium is primarily used as a precursor for neodymium thin film deposition . The primary target of this compound is the substrate on which the thin film is to be deposited. The role of the substrate is to provide a surface for the deposition of the neodymium thin film.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the this compound is heated to a delivery temperature of 160°C under a pressure of 0.7 Torr . This causes the compound to vaporize and react with the substrate, resulting in the deposition of a thin film of neodymium on the substrate.
Propriétés
InChI |
InChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOIGCIHXUWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69021-85-8 | |
| Record name | Tris(isopropylcyclopentadienyl)neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



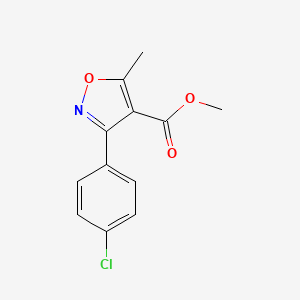
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
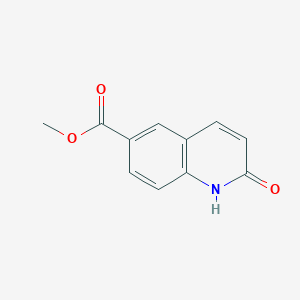
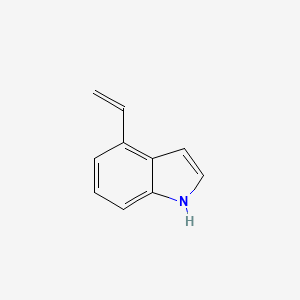

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)

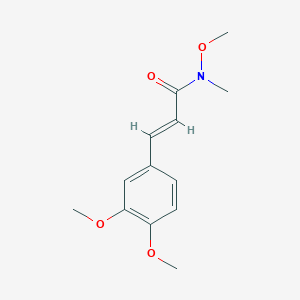
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)


